3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The pyridazine and piperazine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.
Pharmacology: It is investigated for its pharmacokinetic properties and its potential as a drug candidate.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and affecting neural signaling pathways.
Enzyme Inhibition: It may inhibit certain enzymes, leading to changes in metabolic pathways.
Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with a pyridazinone core, such as 6-aryl-3(2H)-pyridazinone derivatives, share some structural similarities.
Piperazine Derivatives: Compounds like 1-(3-chlorophenyl)piperazine have a similar piperazine ring.
Oxazole Derivatives: Compounds such as 2-methyl-4-phenyloxazole share the oxazole ring structure.
Uniqueness
3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-14-21-17(13-26-14)12-24-7-9-25(10-8-24)19-6-5-18(22-23-19)15-3-2-4-16(20)11-15/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKBHMDDFCUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.